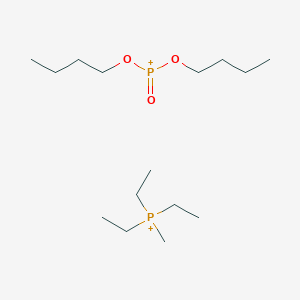
Methyltriethylphosphonium dibutyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltriethylphosphonium dibutyl phosphonate is a chemical compound with the molecular formula C15H36O4P2 and a molecular weight of 342.39 g/mol . . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of methyltriethylphosphonium dibutyl phosphonate involves the reaction of triethylphosphine with dibutyl phosphonate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the product .
Chemical Reactions Analysis
Methyltriethylphosphonium dibutyl phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the phosphonate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to form phosphonic acid derivatives.
Scientific Research Applications
Methyltriethylphosphonium dibutyl phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of methyltriethylphosphonium dibutyl phosphonate involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various catalytic processes . The phosphonate group allows for strong coordination with metal centers, enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Methyltriethylphosphonium dibutyl phosphonate can be compared with other similar compounds such as:
Triethylphosphine oxide: Similar in structure but lacks the phosphonate group.
Dibutyl phosphate: Contains the phosphonate group but lacks the phosphonium moiety.
Triethylmethylphosphonium chloride: Similar phosphonium structure but with a chloride anion instead of the phosphonate group.
These comparisons highlight the unique combination of the phosphonium and phosphonate groups in this compound, which contributes to its distinct chemical properties and applications.
Properties
Molecular Formula |
C15H36O3P2+2 |
|---|---|
Molecular Weight |
326.39 g/mol |
IUPAC Name |
dibutoxy(oxo)phosphanium;triethyl(methyl)phosphanium |
InChI |
InChI=1S/C8H18O3P.C7H18P/c1-3-5-7-10-12(9)11-8-6-4-2;1-5-8(4,6-2)7-3/h3-8H2,1-2H3;5-7H2,1-4H3/q2*+1 |
InChI Key |
YSDGCAIRQOLMEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)OCCCC.CC[P+](C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















